molecular formula C15H14BrN3O3S B2686777 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2318928-66-2

4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2686777
CAS No.: 2318928-66-2
M. Wt: 396.26
InChI Key: AGWRSFSQBQIRBR-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of sulfonyl piperazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Sulfonylation: The piperazine core is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Pyridine Substitution: Finally, the pyridin-2-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfinyl and sulfide derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
  • 4-(4-Methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Uniqueness

4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or methyl analogs.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c16-12-4-6-13(7-5-12)23(21,22)18-9-10-19(15(20)11-18)14-3-1-2-8-17-14/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWRSFSQBQIRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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